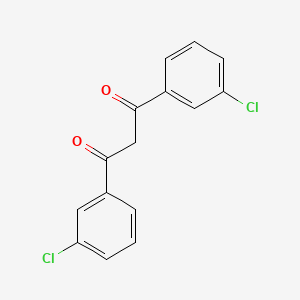

1,3-Bis(3-chlorophenyl)propane-1,3-dione

Description

Significance of β-Diketones within Organic Chemistry Research

β-Diketones, also known as 1,3-diketones, are organic compounds that possess two ketone functional groups separated by a single carbon atom. This arrangement confers unique chemical properties that make them highly significant in organic chemistry research. A primary characteristic is their ability to undergo keto-enol tautomerism, where they exist in equilibrium between the diketo form and an enol form. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.

The methylene (B1212753) protons located on the carbon between the two carbonyl groups are notably acidic. This acidity facilitates the formation of a resonance-stabilized enolate anion, a potent nucleophile that is central to a wide array of carbon-carbon bond-forming reactions. Consequently, β-diketones serve as crucial intermediates in the synthesis of a diverse range of more complex molecules, including various heterocyclic compounds such as pyrazoles and isoxazoles. ijcps.org

Furthermore, the ability of the enolate form of β-diketones to act as a bidentate ligand is a cornerstone of coordination chemistry. These ligands can chelate with a vast number of metal ions, forming stable metal complexes. These metal-β-diketonate complexes are themselves subjects of intensive research due to their diverse applications, which span from catalysis and electroluminescent materials to precursors for metal oxide deposition. ijcps.orgrri.res.in

Contextualization of Substituted 1,3-Propanediones in Chemical Synthesis and Materials Science

Substituted 1,3-propanediones, particularly those with aromatic or "aryl" groups like 1,3-Bis(3-chlorophenyl)propane-1,3-dione, are of significant interest in the fields of chemical synthesis and materials science. The nature and position of the substituents on the aryl rings can profoundly influence the steric and electronic properties of the molecule, which in turn dictates the properties of the materials derived from them.

In materials science, a prominent area of research for substituted aryl-β-diketones is in the development of liquid crystals. rri.res.in By incorporating long alkyl or alkoxy chains onto the aromatic rings, these β-diketones can be designed to exhibit mesomorphic behavior (liquid crystalline phases). When these molecules are used as ligands to form metal complexes, typically with transition metals like copper(II) or palladium(II), the resulting metallomesogens can display a variety of liquid crystal phases, such as nematic or smectic phases. rri.res.in The specific substitution pattern is critical; for instance, research has shown that ortho-substituted compounds may favor nematic phases while meta-substituted analogues can be purely smectic in nature. rri.res.in

In the realm of advanced materials, substituted β-diketones also serve as organic linkers or ligands for the construction of metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic molecules. mdpi.com The ability to tune the structure of the β-diketone linker allows for the rational design of MOFs with specific pore sizes, surface areas, and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. rsc.org

Overview of Key Academic Research Trajectories for this compound and Related Structures

Direct academic research focusing exclusively on this compound is primarily centered on its synthesis. A key trajectory has been the development of novel and efficient synthetic methodologies for producing β-diketones. For instance, a facile method for its preparation involves the reaction of acetylacetone (B45752) with m-chlorobenzoyl chloride, promoted by samarium (III) iodide under mild and neutral conditions. lookchem.comtandfonline.com This line of research emphasizes the creation of new tools for synthetic organic chemists, with the target molecule serving as an exemplar of the method's utility. tandfonline.com Another documented route is the Claisen condensation between methyl 3-chlorobenzoate (B1228886) and 3'-chloroacetophenone (B45991). lookchem.com

While extensive application-focused studies on the 3-chloro substituted isomer are not widely published, the broader research on related bis(chlorophenyl)propanedione structures provides significant context. These related compounds are actively explored as ligands in coordination chemistry and for their potential in materials science and biological systems.

The research trajectory for these related structures often involves their use as chelating ligands for transition metals and lanthanides. The resulting metal complexes are then characterized to study their structure, stability, and potential applications. For example, the crystal structure of the related 1,3-diphenylpropane-1,3-dione (B8210364) complexed with lanthanum has been elucidated, contributing to the fundamental understanding of f-block element coordination. researchgate.net Similarly, complexes of other substituted β-diketones, such as 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, have been synthesized and screened for antimicrobial activity. ijcps.org The halogen substituents on the phenyl rings can modulate the properties of the resulting metal complexes, influencing their solubility, electronic structure, and biological activity. Furthermore, brominated derivatives of bis(4-chlorophenyl)propanone have been synthesized and their crystal structures analyzed, indicating an academic interest in the synthesis and solid-state arrangement of halogenated propanone frameworks. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀Cl₂O₂ |

| Molecular Weight | 293.149 g/mol |

| Boiling Point | 454°C at 760 mmHg |

| Flash Point | 191.2°C |

| Density | 1.327 g/cm³ |

| Vapor Pressure | 1.97E-08 mmHg at 25°C |

| CAS Number | 6297-12-7 |

| Data sourced from LookChem. lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-chlorophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMNGNDIJHTGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280600 | |

| Record name | 1,3-bis(3-chlorophenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-12-7 | |

| Record name | NSC17550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(3-chlorophenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis 3 Chlorophenyl Propane 1,3 Dione and Its Analogues

Classical Condensation Approaches

The cornerstone of 1,3-diketone synthesis lies in the Claisen condensation and related reactions, which involve the carbon-carbon bond formation between a ketone and an ester or two ester molecules. These reactions are typically carried out in the presence of a strong base.

Base-Mediated Claisen Condensation Routes

The base-mediated Claisen condensation is a fundamental and widely employed method for synthesizing β-diketones. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. The base serves to deprotonate the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

A common strong base utilized in these reactions is sodium hydride (NaH). For instance, the synthesis of 1,3-diaryl-1,3-diones can be achieved by reacting a substituted acetophenone (B1666503) with a substituted benzoate (B1203000) ester in the presence of sodium hydride. The general mechanism involves the formation of a sodium enolate, which then undergoes nucleophilic acyl substitution with the ester. Subsequent acidification yields the desired β-diketone.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

| 3'-Chloroacetophenone (B45991) | Methyl 3-chlorobenzoate (B1228886) | Sodium Hydride | Tetrahydrofuran | Not Specified |

| 4-n-dodecyl-4'-acetylbiphenyl | Ethyl 4-substituted benzoates | Sodium Hydride | Not Specified | 40-60 |

This table presents examples of base-mediated Claisen condensation reactions for the synthesis of 1,3-diaryl-1,3-dione analogs.

Ester-Ketone Condensation Pathways

A specific and highly relevant application of the Claisen condensation is the direct reaction between a ketone and an ester to form a 1,3-diketone. This approach is particularly useful for the synthesis of unsymmetrical β-diketones, but is equally effective for symmetrical molecules like 1,3-bis(3-chlorophenyl)propane-1,3-dione.

In a typical procedure, a substituted acetophenone is treated with a substituted benzoate ester in the presence of a suitable base. The choice of base is crucial and can influence the reaction yield and purity of the product. Strong bases such as sodium amide, sodium ethoxide, and sodium hydride are commonly employed. The reaction between 3'-chloroacetophenone and methyl 3-chlorobenzoate in the presence of sodium hydride provides a direct route to this compound. The pKa of the α-protons of the ketone is a key factor, as their acidity allows for the formation of the necessary enolate nucleophile.

| Ketone | Ester | Base | Product |

| 3'-Chloroacetophenone | Methyl 3-chlorobenzoate | Sodium Hydride | This compound |

| Acetophenone | Ethyl Benzoate | Sodium Ethoxide | 1,3-Diphenylpropane-1,3-dione (B8210364) |

This table illustrates specific examples of ester-ketone condensation pathways for the synthesis of 1,3-diaryl-1,3-diones.

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of β-diketones. These advanced strategies aim to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Catalyst-Free Synthesis Protocols for β-Diketone Derivatives

While classical methods heavily rely on strong bases as catalysts, emerging research focuses on catalyst-free approaches. These methods often utilize alternative energy sources or reaction media to promote the condensation reaction without the need for a traditional catalyst. For example, some syntheses can be achieved under thermal conditions or by using microwave irradiation, which can accelerate reaction rates and sometimes lead to cleaner products. However, specific examples of catalyst-free synthesis for this compound are not yet prevalent in the literature. The development of such protocols remains an active area of research in the field of organic synthesis.

Multi-Component Reactions for Propanedione Scaffold Formation

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. While specific MCRs for the direct synthesis of this compound are not widely documented, the development of MCRs for the formation of the 1,3-dicarbonyl scaffold is a promising area. These reactions often involve the clever combination of reactants to build the diketone core in a convergent manner. The exploration of MCRs for the synthesis of a diverse range of β-diketones is an ongoing endeavor in modern organic synthesis.

Chemical Reactivity and Organic Transformations of 1,3 Bis 3 Chlorophenyl Propane 1,3 Dione

Tautomerism and Reactivity of the β-Dicarbonyl System

The 1,3-dicarbonyl moiety is characterized by its ability to exist as a mixture of tautomers: the diketo form and the enol form. This keto-enol tautomerism is a fundamental aspect of its reactivity, influencing its physical and chemical properties. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, which often makes it the predominant tautomer. scispace.comresearchgate.net

The equilibrium between the keto and enol forms of β-dicarbonyl compounds is influenced by factors such as the solvent, temperature, and the nature of the substituents on the dicarbonyl framework. nih.gov For aromatic 1,3-diketones, the equilibrium strongly favors the enol form due to the extended conjugation with the phenyl rings. scispace.com

Studies on analogous aromatic 1,3-diketones using ¹H NMR spectroscopy have quantified this equilibrium. The enol tautomer is characterized by a distinctive signal for the enolic proton, typically found far downfield (around 16-17 ppm), and a signal for the vinylic proton of the C(OH)=CH bond. The diketo form is identified by the signal for the methylene (B1212753) (CH₂) protons. scispace.com The keto-enol equilibrium is significantly shifted toward the enol form, particularly in non-polar solvents. scispace.com

Table 1: Keto-Enol Tautomerism in 1,3-Dicarbonyl Compounds

| Compound | Tautomeric Forms | Predominant Form | Stabilizing Factors |

|---|---|---|---|

| 1,3-Bis(3-chlorophenyl)propane-1,3-dione | Diketo and Enol | Enol (predicted) | Intramolecular H-bonding, Conjugation |

| 1,3-Diphenylpropane-1,3-dione (B8210364) | Diketo and Enol | Enol | Intramolecular H-bonding, Conjugation scispace.com |

| Acetylacetone (B45752) | Diketo and Enol | Enol (in non-polar solvents) | Intramolecular H-bonding, Conjugation |

Nucleophilic and Electrophilic Reactions at the Methylene Bridge

The methylene bridge in this compound is flanked by two electron-withdrawing carbonyl groups, rendering the methylene protons significantly acidic. Deprotonation by a base generates a stabilized enolate ion, which is a potent nucleophile. This enolate can react with a variety of electrophiles, leading to substitution at the central carbon atom. Common reactions include alkylation and acylation, providing a straightforward route to more complex substituted β-dicarbonyl compounds.

Conversely, the enol form can react with electrophiles. The double bond of the enol is electron-rich and can undergo electrophilic addition, although reactions at the oxygen atom are also possible.

Cyclization Reactions and Heterocyclic Synthesis

The 1,3-dicarbonyl motif is a cornerstone in the synthesis of heterocyclic compounds. The two carbonyl groups and the active methylene bridge provide multiple reaction sites for cyclocondensation reactions with various binucleophiles.

Functionalized furans can be synthesized from 1,3-dicarbonyl compounds through a palladium-catalyzed, one-pot reaction with alkenyl bromides. mdpi.com This method has been optimized by studying various catalysts, solvents, bases, and oxidants. mdpi.com Among the catalysts tested, PdCl₂(CH₃CN)₂ proved to be the most effective. mdpi.com While this compound was not specifically listed as a substrate in the study, its close analogs, 1,3-bis(4-chlorophenyl)propane-1,3-dione (B179504) and 1,3-bis(4-bromophenyl)propane-1,3-dione, were successfully used, achieving high yields of the corresponding furan (B31954) products. mdpi.com This suggests the methodology is applicable to the 3-chloro substituted variant. The reaction proceeds via the formation of a palladium enolate, followed by coupling with the alkenyl bromide and subsequent cyclization.

Table 2: Palladium-Catalyzed Synthesis of Furans from 1,3-Diketone Analogs

| 1,3-Diketone Substrate | Alkenyl Bromide | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | Allyl bromide | PdCl₂(CH₃CN)₂ | 84% | mdpi.com |

| 1,3-Bis(4-bromophenyl)propane-1,3-dione | Allyl bromide | PdCl₂(CH₃CN)₂ | 86% | mdpi.com |

| 1,3-Diphenylpropane-1,3-dione | Allyl bromide | PdCl₂(CH₃CN)₂ | 80% | mdpi.com |

One of the most common and versatile reactions of 1,3-diketones is their condensation with hydrazine (B178648) and its derivatives to form pyrazoles. organic-chemistry.org This reaction, known as the Knorr pyrazole (B372694) synthesis, involves the reaction of the dicarbonyl compound with a hydrazine, leading to a dihydropyrazole intermediate which then dehydrates to the aromatic pyrazole.

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (e.g., methylhydrazine), two regioisomeric pyrazole products are possible. nih.gov The regioselectivity of the reaction is influenced by the reaction conditions and the electronic and steric nature of the substituents on both the diketone and the hydrazine. Various catalytic systems, including copper and iron-based catalysts, have been developed to improve the efficiency and regioselectivity of pyrazole synthesis under mild conditions. organic-chemistry.org

The reactivity of this compound extends to the synthesis of a wide array of other heterocyclic systems. For example, in the Guareschi-Thorpe condensation, 1,3-diketones react with cyanoacetamide to yield highly substituted 2-pyridones. beilstein-journals.org This reaction provides a regioselective route to pyridine (B92270) derivatives.

Furthermore, reactions with other binucleophiles can lead to different heterocyclic scaffolds. For instance, reaction with hydroxylamine (B1172632) can produce isoxazoles, while reaction with urea (B33335) or thiourea (B124793) can lead to pyrimidine (B1678525) derivatives. These cyclization reactions underscore the importance of 1,3-dicarbonyl compounds as key building blocks in medicinal and materials chemistry.

Role in Organic Synthesis as a Reagent or Intermediate

This compound is a symmetrically substituted aromatic β-diketone. The presence of two carbonyl groups separated by a methylene group makes it a versatile precursor in organic synthesis, particularly for the construction of various heterocyclic compounds. The reactivity of the diketone is characterized by the acidic nature of the α-protons of the methylene group and the susceptibility of the carbonyl carbons to nucleophilic attack. This dual reactivity allows it to undergo cyclocondensation reactions with a variety of dinucleophiles to form stable five-, six-, and seven-membered rings.

The general reactivity of 1,3-diketones is well-established, and it is anticipated that this compound will follow these established reaction pathways. These transformations are crucial for the synthesis of a wide array of biologically active molecules and functional materials.

One of the most common applications of 1,3-diketones in organic synthesis is in the Knorr pyrazole synthesis and related cyclocondensation reactions. beilstein-journals.org The reaction of a 1,3-diketone with hydrazine or its derivatives provides a direct route to substituted pyrazoles. For instance, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3,5-bis(3-chlorophenyl)pyrazole. The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

Similarly, the reaction with substituted hydrazines, such as phenylhydrazine, would lead to the corresponding N-substituted pyrazoles. These reactions are typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with heating.

The following table summarizes the expected products from the reaction of this compound with various hydrazines, based on established methodologies for 1,3-diketones. researchgate.net

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

| This compound | Hydrazine hydrate | 3,5-Bis(3-chlorophenyl)-1H-pyrazole | Knorr Pyrazole Synthesis |

| This compound | Phenylhydrazine | 1-Phenyl-3,5-bis(3-chlorophenyl)-1H-pyrazole | Knorr Pyrazole Synthesis |

| This compound | Methylhydrazine | A mixture of 1-methyl-3,5-bis(3-chlorophenyl)-1H-pyrazole and 1-methyl-5,3-bis(3-chlorophenyl)-1H-pyrazole | Knorr Pyrazole Synthesis |

Another important class of heterocycles that can be synthesized from 1,3-diketones are pyrimidines. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.eg Thus, reacting this compound with reagents like urea, thiourea, or guanidine (B92328) would be expected to produce pyrimidine derivatives with the 3-chlorophenyl substituents at the 4- and 6-positions. These reactions are typically acid- or base-catalyzed and require heating.

The table below illustrates the potential pyrimidine derivatives that could be synthesized from this compound.

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

| This compound | Urea | 4,6-Bis(3-chlorophenyl)pyrimidin-2(1H)-one | Pyrimidine Synthesis |

| This compound | Thiourea | 4,6-Bis(3-chlorophenyl)pyrimidine-2(1H)-thione | Pyrimidine Synthesis |

| This compound | Guanidine | 2-Amino-4,6-bis(3-chlorophenyl)pyrimidine | Pyrimidine Synthesis |

Furthermore, 1,3-diketones are valuable precursors for the synthesis of isoxazoles. The reaction with hydroxylamine hydrochloride leads to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.orgbeilstein-journals.org The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration. In the case of this compound, this reaction would yield 3,5-bis(3-chlorophenyl)isoxazole.

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

| This compound | Hydroxylamine hydrochloride | 3,5-Bis(3-chlorophenyl)isoxazole | Isoxazole Synthesis |

In addition to five- and six-membered heterocycles, 1,3-diketones can be used to synthesize seven-membered rings, such as benzodiazepines. The reaction of 1,3-diketones with o-phenylenediamine (B120857) is a known method for the synthesis of 1,5-benzodiazepine derivatives. researchgate.net It is anticipated that this compound would react with o-phenylenediamine, typically in the presence of an acid catalyst, to yield 2,4-bis(3-chlorophenyl)-1H-1,5-benzodiazepine.

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

| This compound | o-Phenylenediamine | 2,4-Bis(3-chlorophenyl)-1H-1,5-benzodiazepine | Benzodiazepine Synthesis |

While the above transformations are well-documented for the general class of 1,3-diketones, specific research detailing the reaction conditions, yields, and spectroscopic data for the products derived from this compound is not extensively available in the surveyed literature. However, the established reactivity patterns of 1,3-diketones provide a strong predictive framework for the synthetic utility of this compound as a versatile intermediate in the construction of a diverse range of heterocyclic systems.

Coordination Chemistry of 1,3 Bis 3 Chlorophenyl Propane 1,3 Dione As a Ligand

Ligand Binding Modes and Complex Formation

1,3-Bis(3-chlorophenyl)propane-1,3-dione typically coordinates to metal ions in a bidentate fashion through its two oxygen atoms after deprotonation of the enolic form. This chelation results in the formation of a stable six-membered ring, a common feature in metal β-diketonate complexes. This mode of binding is prevalent in complexes with both lanthanide and transition metals. For instance, in complexes with trivalent lanthanide ions (Ln(III)), three of these bidentate ligands can coordinate to the metal center.

The chloro-substituents at the meta-position of the phenyl rings in this compound can influence the coordination geometry of its metal complexes through both electronic and steric effects. Electronically, the chloro group is electron-withdrawing, which can affect the acidity of the ligand and the strength of the metal-ligand bond. Sterically, the presence of substituents on the phenyl rings can impact the packing of the ligands around the metal center, potentially leading to distorted coordination geometries. While specific studies on the 3-chloro substituted ligand are limited, research on related substituted dibenzoylmethane (B1670423) complexes suggests that the nature and position of the substituent can play a significant role in determining the final structure of the complex. For example, studies on ortho- and meta-substituted aryl β-diketones have shown that meta-substituted compounds can favor specific types of mesophases in their metal complexes, suggesting an influence on the supramolecular arrangement. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Ternary complexes with the general formula Ln(BCPP)₃(Phen), where Ln is Eu(III) or Tb(III) and Phen is 1,10-phenanthroline (B135089), have been synthesized and characterized. nih.gov These complexes are typically prepared by reacting the β-diketone ligand and 1,10-phenanthroline with the corresponding lanthanide chloride in ethanol (B145695). nih.gov The resulting complexes are often crystalline solids.

Table 1: Characterization Data for Eu(III) and Tb(III) Complexes with 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP) and 1,10-Phenanthroline (Phen) nih.gov

| Complex | Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Eu(BCPP)₃(Phen) | C₆₃H₃₈Cl₆EuN₂O₆ | 1299.85 | 63 | 305-308 |

| Tb(BCPP)₃(Phen) | C₆₃H₃₈Cl₆TbN₂O₆ | 1306.82 | 68 | 310-312 |

Note: This data is for the 4-chloro isomer, not the 3-chloro isomer.

Characterization of these complexes is typically performed using techniques such as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry. nih.gov For instance, in the FT-IR spectra of Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen), the disappearance of the C=O stretching band of the free ligand and the appearance of new bands at lower frequencies are indicative of the coordination of the oxygen atoms to the lanthanide ion. mdpi.com

Transition metal complexes of β-diketones are widely studied for their diverse applications, including catalysis and material science. The synthesis of Cu(II) and Zn(II) complexes with this compound would typically involve the reaction of the ligand with a Cu(II) or Zn(II) salt, such as CuCl₂ or Zn(OAc)₂, in a suitable solvent.

While specific data for the 3-chloro derivative is scarce, studies on other substituted β-diketones provide a general framework. For example, the synthesis of copper(II) complexes of [1-(4-n-dodecylbiphenyl)-3-(4"-substitutedphenyl)propane]-1,3-diones is achieved by reacting the ligand with cupric chloride dihydrate in ethanol in the presence of potassium hydroxide. researchgate.net The resulting complexes are often obtained as colored crystalline solids. researchgate.net

Characterization of these transition metal complexes typically involves spectroscopic methods (IR, UV-Vis), elemental analysis, and magnetic susceptibility measurements. In the IR spectra, a shift in the C=O and C=C stretching vibrations upon complexation confirms the coordination of the ligand to the metal ion. For Cu(II) complexes, which are paramagnetic, magnetic susceptibility measurements can provide information about the electronic structure of the metal center.

Structural Elucidation of Coordination Compounds

For lanthanide complexes of the type Ln(β-diketonate)₃(ancillary ligand), the coordination number of the lanthanide ion is often high, typically 8 or 9. In the case of Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen) (with the 4-chloro isomer), single-crystal X-ray diffraction revealed that the central lanthanide ion is eight-coordinated. nih.gov The coordination geometry is described as a distorted square antiprism, with the metal ion being chelated by three bidentate BCPP ligands and one bidentate phenanthroline ligand. nih.govmdpi.com

For transition metal complexes, the coordination geometry is influenced by the nature of the metal ion and the ligands. Cu(II) complexes with β-diketonates often exhibit a square planar or a distorted square planar geometry. researchgate.net Zn(II) complexes, having a d¹⁰ electronic configuration, can adopt various geometries, with tetrahedral and octahedral being common. nih.gov The specific geometry is influenced by the steric bulk of the ligands and the coordination of any additional solvent or ancillary ligands.

Table 2: Selected Crystallographic Data for Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen) nih.gov

| Parameter | Eu(BCPP)₃(Phen) | Tb(BCPP)₃(Phen) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 18.045(5) | 18.012(4) |

| b (Å) | 19.951(6) | 19.923(4) |

| c (Å) | 17.183(5) | 17.156(4) |

| β (°) | 113.150(5) | 113.090(4) |

| V (ų) | 5689(3) | 5652(2) |

| Z | 4 | 4 |

Note: This data is for the 4-chloro isomer, not the 3-chloro isomer.

In the absence of single-crystal X-ray data, spectroscopic techniques provide valuable structural information. For instance, the number and splitting of bands in the electronic spectra can give clues about the coordination geometry.

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for complexes of this compound are not extensively documented in the cited literature, detailed structural analysis has been performed on complexes of the closely related isomer, 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP). The findings from these analogous structures provide significant insight into the expected coordination behavior of the 3-chloro substituted ligand.

In a study involving lanthanide complexes, specifically Europium(III) and Terbium(III), the ligand 1,3-bis(4-chlorophenyl)-1,3-propanedione was shown to form ternary complexes with the general formula [Ln(BCPP)₃(Phen)], where Phen is the ancillary ligand 1,10-phenanthroline. bohrium.com The single crystal X-ray diffraction analysis of these complexes revealed that the lanthanide metal center is coordinated by three bidentate BCPP ligands and one bidentate phenanthroline ligand. bohrium.com The resulting coordination geometry around the metal ion is best described as a square antiprism. bohrium.com

The crystallographic data for the Eu(III) complex of the analogous 4-chloro substituted ligand is summarized in the table below.

Crystal Data and Structure Refinement for [Eu(BCPP)₃(Phen)]

| Parameter | Value |

| Empirical Formula | C₅₇H₃₅Cl₆EuN₂O₆ |

| Formula Weight | 1268.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.392(3) |

| b (Å) | 20.358(4) |

| c (Å) | 18.667(4) |

| α (°) | 90 |

| β (°) | 99.45(3) |

| γ (°) | 90 |

| Volume (ų) | 5392.9(18) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.562 |

| Absorption Coeff. (mm⁻¹) | 1.635 |

| F(000) | 2544 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.0465, wR₂ = 0.1084 |

| R indices (all data) | R₁ = 0.0631, wR₂ = 0.1165 |

Data sourced from a study on the analogous compound 1,3-bis(4-chlorophenyl)-1,3-propanedione. bohrium.com

This structural analysis confirms the bidentate coordination mode of the β-diketonate ligand through its oxygen atoms, a fundamental characteristic expected to be identical for this compound.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are crucial for probing the interaction between a ligand and a metal ion in a complex. Infrared (IR) spectroscopy, in particular, is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal center.

Upon complexation, the vibrational frequencies associated with the C=O and C=C bonds of the 1,3-diketone moiety undergo characteristic shifts. In the free ligand, the IR spectrum shows strong absorption bands corresponding to these carbonyl and olefinic stretching vibrations. When the ligand coordinates to a metal ion, the delocalization of electron density within the newly formed chelate ring leads to a decrease in the bond order of the C=O group and an increase in the bond order of the C-C bonds within the ring.

This electronic rearrangement results in a shift of the ν(C=O) stretching frequency to a lower wavenumber (lower energy) and a shift of the ν(C=C) stretching frequency to a higher wavenumber (higher energy) compared to the free ligand. These shifts serve as definitive evidence of metal-ligand bond formation.

Studies on the metal complexes of the analogous 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP) ligand illustrate these characteristic spectral changes. bohrium.com The table below presents the key FT-IR spectral data for the free BCPP ligand and its Europium(III) and Terbium(III) complexes.

Characteristic FT-IR Frequencies (cm⁻¹) for BCPP Ligand and its Lanthanide Complexes

| Compound | ν(C=O) | ν(C=C) | ν(M-O) |

| BCPP (Free Ligand) | 1601 | 1548 | - |

| [Eu(BCPP)₃(Phen)] | 1595 | 1552 | 476 |

| [Tb(BCPP)₃(Phen)] | 1594 | 1551 | 478 |

Data sourced from a study on the analogous compound 1,3-bis(4-chlorophenyl)-1,3-propanedione. bohrium.com

As shown in the table, the ν(C=O) band shifts to a lower frequency in the complexes compared to the free ligand, confirming the coordination of the carbonyl oxygen atoms to the metal ion. ijcps.orgbohrium.com Concurrently, the ν(C=C) band shifts to a slightly higher frequency. Furthermore, the appearance of new bands at lower frequencies (around 476-478 cm⁻¹) in the spectra of the complexes can be assigned to the metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of the formation of the coordinate bond. bohrium.com Similar shifts would be anticipated in the IR spectra of complexes formed with this compound.

Other spectroscopic methods, such as UV-Visible and NMR spectroscopy, are also employed to characterize these complexes. UV-Vis spectroscopy can provide information on the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, while NMR spectroscopy can confirm the structure of the complex in solution, although paramagnetic metal centers can complicate the interpretation of NMR spectra.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1,3-Bis(3-chlorophenyl)propane-1,3-dione. These techniques provide detailed information about the compound's atomic and molecular composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its identity.

In many β-diketones, a prominent feature in the ¹H NMR spectrum is the signal corresponding to the enolic hydroxyl proton, which is often observed at a significant downfield chemical shift, typically around 16.8 ppm, due to strong intramolecular hydrogen bonding. The protons on the aromatic rings of a related compound, 1,3-diphenylpropane-1,3-dione (B8210364), appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the propane (B168953) chain would also give a characteristic signal.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing insight into the carbon framework of the molecule. The spectrum for a similar compound, (S)-2-(2-Nitro-1-phenylethyl)-1,3-diphenylpropane-1,3-dione, shows the carbonyl carbons at highly deshielded positions, around 194 ppm. rsc.org The carbons of the two phenyl rings would also be distinguishable, along with the methylene carbon of the propane backbone.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related β-Diketone Derivative (Data for (S)-2-(2-Nitro-1-phenylethyl)-1,3-diphenylpropane-1,3-dione) rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.89, 7.81 | d | Aromatic CH |

| ¹H | 7.59-7.19 | m | Aromatic CH |

| ¹H | 5.85 | d | CH |

| ¹H | 5.03-5.01 | m | CH₂ |

| ¹H | 4.64 | dd | CH |

| ¹³C | 194.2, 193.6 | - | C=O |

| ¹³C | 136.8-128.2 | - | Aromatic C |

| ¹³C | 77.3 | - | CH |

| ¹³C | 59.9 | - | CH₂ |

| ¹³C | 44.0 | - | CH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is expected to be dominated by the stretching vibration of the carbonyl (C=O) groups. Due to the presence of intramolecular hydrogen bonding in the enol form of β-diketones, the carbonyl stretching frequency is typically shifted to a lower wavenumber, appearing in the range of 1600-1605 cm⁻¹. This is a significant deviation from the normal C=O stretching frequency and is a characteristic feature of this class of compounds. The spectrum would also exhibit bands corresponding to the C-Cl stretching vibrations of the chlorophenyl groups, as well as C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl, with H-bonding) | 1600-1605 |

| C=C (aromatic) | 1450-1600 |

| C-Cl (aryl chloride) | 1000-1100 |

| C-H (aromatic) | 3000-3100 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. For this compound, the presence of the two chlorophenyl rings in conjugation with the dicarbonyl system is expected to give rise to distinct absorption bands in the UV region. The absorption spectra of lanthanide complexes of the related 1,3-bis(4-chlorophenyl)-1,3-propanedione have been studied, and it was noted that the absorption wavelengths were red-shifted in more polar solvents. tandfonline.com

Mass Spectrometry (MALDI-TOF MS, ESI-MS, LC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of organic molecules. For this compound, mass spectrometry would confirm the molecular weight of 293.15 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, providing further confirmation of the presence of two chlorine atoms in the molecule. For instance, ESI-MS has been used to identify related compounds, showing the protonated molecule [M+H]⁺. rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation of the related compound, 1-(3-Chlorophenyl)-1,2-propanedione, has been achieved using a C18 column. researchgate.net The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

Table 3: Illustrative HPLC Parameters for the Analysis of a Related Compound (Based on the analysis of 1-(3-Chlorophenyl)-1,2-propanedione) researchgate.net

| Parameter | Condition |

| Column | XDB C18 (50 x 4.6 mm i.d., 1.8 µm particle size) |

| Detection | Dual wavelength (e.g., 224 nm and 250 nm) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of chemical compounds like this compound. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in dramatically shorter analysis times, often reducing run times by as much as 75%, and increased sample throughput. waters.com

For the analysis of 1,3-diketones, UPLC methods are typically developed to ensure high specificity and sensitivity. The separation is generally achieved using reversed-phase chromatography. A common setup involves an ACQUITY UPLC system, which is designed to handle the high backpressures generated by the small particle columns. waters.com The choice of column, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the best separation and detection of the target analyte.

Given the structure of this compound, a C18 column would be a suitable stationary phase, providing effective separation based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is typically performed using a UV detector, as the aromatic rings and conjugated ketone system in the molecule absorb strongly in the UV region.

A representative set of UPLC parameters for the analysis of a 1,3-diketone like this compound is detailed in the table below.

| Parameter | Value/Description |

| Instrumentation | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Optimized gradient from 5% B to 95% B |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Detection | UV-Vis Detector (e.g., 254 nm, 360 nm) |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis provides experimental percentages of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O), which are then compared against the theoretically calculated values derived from its molecular formula. This comparison is a critical step in confirming the compound's identity and purity.

The molecular formula for this compound is C₁₅H₁₀Cl₂O₂. lookchem.com The molecular weight of the compound is 293.15 g/mol . lookchem.comsigmaaldrich.com Based on this formula and the atomic weights of the constituent elements (C ≈ 12.011, H ≈ 1.008, Cl ≈ 35.453, O ≈ 15.999), the theoretical elemental composition can be calculated.

The expected results from an elemental analysis are presented in the table below, showing a comparison between the calculated theoretical values and the expected experimental findings for a pure sample. Any significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Atomic Weight | Atoms in Molecule | Total Mass | Theoretical % |

| Carbon | C | 12.011 | 15 | 180.165 | 61.49% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.44% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 24.19% |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.92% |

| Total | 293.149 | 100.00% |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like 1,3-bis(3-chlorophenyl)propane-1,3-dione, DFT calculations can elucidate key features that govern its behavior.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Electronegative atoms, such as oxygen, create regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

In this compound, the MEP map would be expected to show significant negative potential around the two oxygen atoms of the dicarbonyl group, identifying them as primary sites for interaction with electrophiles or metal ions. The chlorine atoms would also exhibit negative potential. The hydrogen atoms, particularly those on the central methylene (B1212753) group and the phenyl rings, would display positive potential.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the C=O stretching frequencies of the ketone groups, C-Cl stretching, and various vibrations of the aromatic rings. The calculated frequencies can aid in the assignment of experimental IR bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum. This method calculates the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. For this compound, transitions would likely involve the π-electrons of the aromatic rings and the dicarbonyl system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Key IR Frequency (C=O stretch) | 1680-1710 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂) | 4.0-4.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | 185-195 ppm |

| UV-Vis λmax | ~260-280 nm |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the searched literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their physical properties and interactions.

Conformational Studies of the Diketone Scaffold

The propane-1,3-dione linker in this compound allows for considerable conformational flexibility. This part of the molecule can exist in keto-enol tautomeric forms. The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring. Conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformations of both the keto and enol forms. This would include varying the torsion angles associated with the phenyl rings and the central diketone moiety. Such studies are essential for understanding the preferred shape of the molecule in different environments.

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are influenced by a variety of non-covalent interactions.

Intramolecular Interactions: As mentioned, a key intramolecular interaction in the enol form is the hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. The interactions between the chlorine atoms and other parts of the molecule would also be of interest.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other through several mechanisms. These include hydrogen bonding (if protic solvents are present), π-π stacking between the phenyl rings, and halogen bonding. Halogen bonding is a directional interaction between a halogen atom (in this case, chlorine) and a Lewis base, which can play a significant role in the crystal packing and self-assembly of such molecules. Molecular dynamics simulations could be used to study how these interactions influence the aggregation and bulk properties of the compound.

Exploration of Advanced Applications

Luminescent Materials and Sensitization

The ability of β-diketones to form stable complexes with lanthanide ions is a cornerstone of their application in luminescent materials. These complexes are known for their unique photophysical properties, which are largely dictated by the nature of the organic ligand.

Complexes of 1,3-Bis(3-chlorophenyl)propane-1,3-dione with lanthanide ions such as Europium(III) and Terbium(III) are of particular interest due to their potential for strong and sharp emission bands in the visible spectrum. While direct studies on the 3-chloro substituted compound are not extensively documented, research on the closely related analogue, 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP), provides significant insights. Ternary complexes of Europium(III) and Terbium(III) with BCPP and a secondary ligand, 1,10-phenanthroline (B135089), have been synthesized and characterized. tandfonline.com

These complexes exhibit the characteristic luminescence of the respective lanthanide ions, with Eu(III) complexes showing red emission and Tb(III) complexes emitting in the green region. The organic ligand, in this case, this compound, acts as an "antenna." It absorbs incident UV radiation and efficiently transfers this energy to the central lanthanide ion, which then emits light. This process, known as the antenna effect, is crucial for overcoming the inherently low absorption cross-sections of lanthanide ions. snv63.ru The absorption properties of these complexes can be influenced by the polarity of the solvent, with red shifts observed in solvents like DMSO, DMF, and DCM. tandfonline.com

Table 1: Photoluminescence Characteristics of Analogous Lanthanide Complexes

| Lanthanide Ion | Ligand System | Emission Color | Key Feature |

|---|---|---|---|

| Europium(III) | BCPP + Phenanthroline | Red | Strong, characteristic emission |

| Terbium(III) | BCPP + Phenanthroline | Green | Efficient sensitized emission |

Data based on analogous compounds and general principles of lanthanide luminescence.

Catalysis and Organocatalysis Research

The coordination chemistry of β-diketones extends to transition metals, making them valuable ligands in catalysis. Their ability to form stable metal complexes is a key feature in the design of novel catalytic systems.

While specific applications of this compound as a ligand in palladium-catalyzed cross-coupling reactions are not extensively reported in the literature, the broader class of β-diketones is known to form complexes with palladium. rri.res.in These complexes have found use in various catalytic processes. The electronic properties of the β-diketone ligand, influenced by the chloro-substituents on the phenyl rings, can modulate the reactivity and selectivity of the palladium catalyst.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial in tuning the catalyst's activity and stability. While phosphine (B1218219) ligands are more common, the use of β-diketonate ligands could offer alternative steric and electronic environments around the metal center, potentially leading to novel reactivity.

The development of novel catalytic systems is a continuous endeavor in chemical research. The synthesis of new ligands is a primary strategy for advancing catalyst performance. This compound represents a ligand scaffold that can be further modified to create more complex and tailored catalytic systems. For instance, incorporating this β-diketone moiety into larger molecular architectures could lead to catalysts with enhanced stability, solubility, or enantioselectivity in asymmetric catalysis. The presence of the chloro-substituents also provides a handle for further functionalization, opening avenues for the creation of a library of related ligands with systematically varied properties.

Materials Science and Supramolecular Chemistry

In materials science, the focus is on creating materials with specific, tailored properties. The ability of this compound to participate in self-assembly and coordination-driven assembly makes it a candidate for the construction of advanced materials.

The study of the crystal structure of analogous compounds, such as 1,3-bis(4-chlorophenyl)-1,3-propanedione complexes, reveals detailed information about their solid-state packing and intermolecular interactions. tandfonline.com This knowledge is fundamental for the rational design of crystalline materials with desired optical or electronic properties. In supramolecular chemistry, β-diketones can be used to form metallo-supramolecular architectures, such as grids, cages, and polymers, through coordination with metal ions. The specific stereoelectronic properties of this compound can influence the topology and properties of these assemblies.

Crystal Engineering and Solid-State Structures

While the crystal structure of the free ligand this compound has not been detailed in publicly available literature, significant insights into its solid-state behavior can be gleaned from the crystallographic analysis of its metal complexes. A notable example is the europium(III) complex, [Eu(mm-dbm-Cl₂)₃phen], where 'mm-dbm-Cl₂' is the deprotonated form of this compound.

In a 2019 study by Wong and colleagues, the crystal structure of [Eu(mm-dbm-Cl₂)₃phen] was elucidated, revealing a centrosymmetric space group (P2₁/n). The central europium ion is coordinated by three of the bis(3-chlorophenyl)propane-1,3-dione ligands and one phenanthroline molecule. The coordination geometry around the europium ion is described as a bicapped trigonal prism.

Interactive Data Table: Crystallographic Data for [Eu(mm-dbm-Cl₂)₃phen]

| Parameter | Value |

| Empirical Formula | C₅₇H₃₈Cl₆EuN₂O₆ |

| Formula Weight | 1287.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.1234(3) |

| b (Å) | 20.1456(4) |

| c (Å) | 19.3456(4) |

| α (°) | 90 |

| β (°) | 101.456(1) |

| γ (°) | 90 |

| Volume (ų) | 5398.9(2) |

| Z | 4 |

Self-Assembly Processes for Advanced Materials

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of self-assembly. While specific studies detailing the self-assembly of this compound for the creation of advanced materials are not extensively reported in the current scientific literature, the general class of β-diketone compounds is well-known for its utility in supramolecular chemistry.

The key features of this compound that suggest its potential in self-assembly include:

Hydrogen Bonding: The enol form of the dione (B5365651) moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of one-dimensional chains or more complex networks.

Metal Coordination: The dione group is an excellent chelating ligand for a wide variety of metal ions. This property can be exploited to drive the self-assembly of metallo-supramolecular structures, such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. The specific geometry and properties of the resulting material are dictated by the coordination preferences of the metal ion and the stereochemistry of the ligand.

Aromatic Interactions: The two 3-chlorophenyl rings can engage in π-π stacking and other aromatic interactions, which can direct the assembly process and stabilize the final supramolecular architecture. The presence of the chlorine substituents can modulate these interactions through electrostatic effects and potential halogen bonding.

Although detailed research on the self-assembly of this specific compound is not available, the broader understanding of β-diketonate chemistry suggests that this compound is a promising candidate for the bottom-up fabrication of novel materials with tailored optical, electronic, or catalytic properties. Future research in this area would be necessary to fully explore and realize this potential.

Derivatives and Structure Property Relationships

Synthesis of Substituted 1,3-Bis(chlorophenyl)propane-1,3-dione Analogues

The primary method for synthesizing 1,3-diarylpropane-1,3-diones is the Claisen condensation, a base-catalyzed reaction between an ester and a ketone. prepchem.comyoutube.com This reaction involves the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the ester. For the synthesis of symmetrically substituted 1,3-diarylpropane-1,3-diones, this typically involves the reaction of a substituted acetophenone (B1666503) with a corresponding substituted ethyl benzoate (B1203000) in the presence of a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH). prepchem.comrri.res.in

The synthesis of positional isomers of 1,3-bis(chlorophenyl)propane-1,3-dione is achieved by selecting the appropriate chlorinated precursors for the Claisen condensation. The position of the chlorine atom on the aromatic rings of the final product is determined by its position on the starting acetophenone and ethyl benzoate. For instance, the target compound, 1,3-bis(3-chlorophenyl)propane-1,3-dione, can be synthesized from the reaction between 3'-chloroacetophenone (B45991) and methyl 3-chlorobenzoate (B1228886). lookchem.com Similarly, the para-isomer is accessible from 4-chloroacetophenone and a suitable 4-chlorobenzoyl donor. The general synthetic strategy allows for the preparation of the ortho-, meta-, and para-isomers by using the corresponding isomeric starting materials.

| Isomer | Ketone Precursor | Ester Precursor |

|---|---|---|

| 1,3-Bis(2-chlorophenyl)propane-1,3-dione | 2'-Chloroacetophenone | Methyl 2-chlorobenzoate |

| This compound | 3'-Chloroacetophenone | Methyl 3-chlorobenzoate |

| 1,3-Bis(4-chlorophenyl)propane-1,3-dione (B179504) | 4'-Chloroacetophenone | Methyl 4-chlorobenzoate |

The synthetic versatility of the Claisen condensation allows for the introduction of a wide array of functional groups onto the phenyl rings, beyond just chlorine. By choosing appropriately substituted acetophenones and benzoates, analogues with different halogens, electron-withdrawing groups (EWGs), or electron-donating groups (EDGs) can be prepared. ias.ac.in

Other Halogens: Analogues containing fluorine or bromine can be synthesized using precursors such as 4-fluoroacetophenone or 4-bromoacetophenone.

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (–NO₂) can be incorporated using starting materials such as 4-nitroacetophenone. The presence of strong EWGs can influence reaction yields. otterbein.edu

Electron-Donating Groups (EDGs): Alkyl (e.g., –CH₃) or alkoxy (e.g., –OCH₃) groups can be introduced via precursors like 4-methylacetophenone or 4-methoxyacetophenone.

This modular approach enables the creation of a large library of 1,3-diarylpropane-1,3-dione derivatives, allowing for the systematic study of substituent effects.

| Substituent Type | Example Substituent (X) | Example Ketone Precursor | Example Ester Precursor | Resulting Analogue Structure |

|---|---|---|---|---|

| Other Halogen | 4-Fluoro | 4'-Fluoroacetophenone | Methyl 4-fluorobenzoate | 1,3-Bis(4-fluorophenyl)propane-1,3-dione |

| Electron-Withdrawing | 4-Nitro | 4'-Nitroacetophenone | Methyl 4-nitrobenzoate | 1,3-Bis(4-nitrophenyl)propane-1,3-dione |

| Electron-Donating | 4-Methoxy | 4'-Methoxyacetophenone | Methyl 4-methoxybenzoate | 1,3-Bis(4-methoxyphenyl)propane-1,3-dione |

Correlating Structural Variations with Chemical Reactivity Profiles

The electronic nature and position of substituents on the aryl rings significantly modulate the chemical reactivity of 1,3-diarylpropane-1,3-diones. A primary manifestation of this is the effect on the compound's keto-enol tautomerism and the acidity of the central methylene (B1212753) protons.

β-Diketones exist as an equilibrium mixture of the diketo form and two enol tautomers. mdpi.comyoutube.com The enol form is notably stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond, as well as by conjugation with the aryl rings. researchgate.net The position of this equilibrium is highly sensitive to the electronic effects of the aryl substituents.

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups exert a negative inductive (-I) and/or resonance (-M) effect, withdrawing electron density from the dicarbonyl system. This effect increases the acidity of the α-protons on the methylene bridge, thereby stabilizing the enolate anion and shifting the equilibrium in favor of the enol tautomer. researchgate.netpressbooks.pub

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups have the opposite effect, donating electron density to the system through a positive inductive (+I) and/or resonance (+M) effect. This destabilizes the enolate anion, making the α-protons less acidic and favoring the diketo form. libretexts.org

The increased acidity of the methylene protons in analogues bearing EWGs enhances their reactivity toward bases and facilitates the formation of the nucleophilic enolate. This enolate is a key intermediate in various reactions, including alkylations, acylations, and Michael additions. ias.ac.in Therefore, the presence of chloro substituents, as in this compound, is expected to result in a higher proportion of the enol tautomer and greater reactivity at the central carbon compared to the unsubstituted 1,3-diphenylpropane-1,3-dione (B8210364).

Influence of Substituents on Coordination Behavior and Electronic Properties

The enol form of 1,3-diarylpropane-1,3-diones can be deprotonated to form a monoanionic, bidentate ligand that readily chelates with a wide variety of metal ions. researchgate.net These ligands coordinate through their two oxygen atoms, forming a stable six-membered chelate ring. researchgate.netnih.gov The electronic properties of the substituents on the aryl rings directly influence the properties of the ligand and, consequently, the stability, structure, and electronic characteristics of the resulting metal complexes. researchgate.net

The acidity of the β-diketone, quantified by its pKa value, is a direct measure of the ligand's ability to be deprotonated and is a key indicator of its coordination properties.

Electron-Withdrawing Groups: Substituents like chloro or nitro groups increase the acidity of the ligand (lower the pKa). researchgate.net This withdrawal of electron density from the chelating oxygen atoms results in a weaker ligand-to-metal bond. However, it also makes the metal center in the complex more electropositive, which can increase its Lewis acidity and alter its redox potential, typically making the metal ion easier to reduce. researchgate.netsciencepublishinggroup.com

Electron-Donating Groups: These substituents decrease the ligand's acidity (raise the pKa). By pushing electron density into the chelate ring, they increase the electron-donating ability of the oxygen atoms, leading to stronger metal-ligand bonds. This makes the metal center more electron-rich and consequently harder to reduce. researchgate.net

Therefore, the chloro substituents in this compound are expected to produce metal complexes where the metal center is more electrophilic and has a more positive reduction potential compared to complexes with unsubstituted or alkyl-substituted diarylpropanedione ligands.

| Substituent Type on Aryl Ring | Effect on Ligand pKa | Effect on Ligand Donor Strength | Expected Effect on Metal Center's Redox Potential (Mn+/M(n-1)+) |

|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -NO₂) | Decreases (More Acidic) | Decreases | Shifts to more positive values (Easier to reduce) |

| Halogen (e.g., -Cl) | Decreases | Decreases | Shifts to more positive values |

| Unsubstituted (-H) | Reference | Reference | Reference |

| Electron-Donating (e.g., -CH₃) | Increases (Less Acidic) | Increases | Shifts to more negative values (Harder to reduce) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Protocols

The classical synthesis for 1,3-diketones, including 1,3-Bis(3-chlorophenyl)propane-1,3-dione, often relies on the Claisen condensation, which involves the reaction of a ketone with an ester under basic conditions. nih.gov While effective, this method has prompted research into more sustainable and efficient alternatives.

Future synthetic strategies are expected to focus on green chemistry principles. This includes the development of protocols that utilize less hazardous reagents, reduce waste, and improve energy efficiency. Promising areas of exploration include:

Visible-Light-Driven Catalysis : A mild and sustainable method for synthesizing β-diketones involves the copper-catalyzed acylation of enol silanes with acyl chlorides, driven by visible or sunlight. researchgate.net This approach offers a departure from traditional methods that may require harsher conditions.

Metal-Free Radical Coupling : An efficient method has been developed for the synthesis of 1,3-diketones by the radical coupling of aldehydes and ketones using Bu4NI (TBAI) as a catalyst, avoiding the use of metals. researchgate.net

Direct Synthesis from Carboxylic Acids and Ketones : Recent advancements have demonstrated the synthesis of 1,3-diketones directly from carboxylic acids and ketones using a TFAA/TfOH system, offering an operationally simple alternative to traditional multi-step procedures. beilstein-journals.org

These modern methodologies could be adapted for the synthesis of this compound, potentially leading to higher yields, reduced environmental impact, and greater accessibility of the compound for further research.

Table 1: Comparison of Synthetic Protocols for 1,3-Diketones

| Method | Description | Potential Advantages |

|---|---|---|

| Claisen Condensation | Condensation of a ketone and an ester using a strong base. nih.gov | Well-established, versatile. |

| Visible-Light Catalysis | Copper-catalyzed acylation of enol silanes driven by light. researchgate.net | Sustainable, mild conditions. |

| Metal-Free Radical Coupling | Radical coupling of aldehydes and ketones. researchgate.net | Avoids metal catalysts, operational simplicity. |

Advanced Characterization Techniques for Dynamic Processes

A key feature of β-diketones is their existence in a dynamic equilibrium between keto and enol tautomeric forms. libretexts.org This keto-enol tautomerism is fundamental to the compound's reactivity and properties. oregonstate.edufiveable.me The equilibrium is influenced by factors such as solvent polarity and the nature of the substituents on the diketone structure. mdpi.com While the keto form is generally more stable, the enol form can be stabilized by factors like intramolecular hydrogen bonding and conjugation. libretexts.orgfiveable.me

Future research should employ advanced characterization techniques to thoroughly investigate the tautomeric dynamics of this compound.

Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying tautomeric equilibria. mdpi.com For instance, NMR can distinguish between the keto and enol forms as the interconversion is often slow on the NMR timescale. mdpi.com Deuterium isotope effects on ¹³C chemical shifts can also serve as a probe for tautomerism. researchgate.net

Computational Analysis : Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. researchgate.net

A detailed understanding of these dynamic processes is crucial for predicting the compound's behavior in various chemical environments and for designing applications that harness the properties of a specific tautomer.

Table 2: Techniques for Characterizing Keto-Enol Tautomerism

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Quantifies the ratio of keto and enol forms in solution. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies for keto (C=O) and enol (C=C, O-H) forms. mdpi.com |

Predictive Computational Design of Novel Diketone Systems

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. For 1,3-diketone systems, computational design can be used to predict how structural modifications to this compound would affect its electronic, physical, and chemical properties.

Future research in this area could involve:

In Silico Screening : Creating virtual libraries of derivatives by modifying the substituent groups on the phenyl rings. Computational tools can then be used to screen these libraries for compounds with enhanced properties, such as specific metal-binding affinities or desired photophysical characteristics.

Enzyme and Catalyst Design : The principles of computational protein design, which aim to create active sites for specific reactions, can be conceptually applied to the design of novel diketone-based ligands and catalysts. nih.govbiorxiv.org By modeling the transition state of a target reaction, it may be possible to design diketone systems that selectively stabilize it, thereby catalyzing the reaction.

This predictive approach can significantly accelerate the discovery of new functional molecules, saving time and resources compared to traditional trial-and-error synthesis and testing.

Exploration in Emerging Fields of Chemical Research

The ability of β-diketones to act as versatile ligands for metal ions is well-documented, forming stable chelate complexes. nih.gov This property opens up numerous possibilities for this compound in emerging areas of materials science and coordination chemistry.

Unexplored avenues for this compound include:

Metal-Organic Frameworks (MOFs) : The rigid structure and coordinating ability of this compound make it a potential building block for the synthesis of novel MOFs. These materials have applications in gas storage, separation, and catalysis.

Luminescent Materials : Lanthanide complexes with β-diketone ligands are known for their strong luminescence properties. Investigating the complexes formed between this compound and lanthanide ions could lead to the development of new materials for applications in lighting, displays, and bio-imaging.

Functional Polymers : Incorporating the diketone moiety into polymer chains could create materials with metal-ion sensing capabilities or with tunable optical and electronic properties upon complexation.

Exploring these and other emerging fields will likely uncover novel applications for this compound and its derivatives, expanding the utility of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(3-chlorophenyl)propane-1,3-dione, and how can purity be maximized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Claisen condensation using 3-chlorophenyl derivatives. For example, reacting 3-chlorobenzaldehyde with a diketone precursor under alkaline conditions (e.g., KOH/ethanol) at controlled temperatures (60–80°C) can yield the target compound. To maximize purity, employ recrystallization in ethanol or methanol, and monitor reaction progress via thin-layer chromatography (TLC). Continuous flow reactors may enhance yield and reproducibility by minimizing side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm aromatic proton environments and carbonyl group positions.

- Infrared (IR) Spectroscopy: Identify characteristic C=O stretching vibrations (~1700 cm) and C-Cl bonds (~550–750 cm).

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Cl substituents).

- Computational Chemistry: Perform density functional theory (DFT) calculations to map electron density distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data (e.g., solvent-dependent reaction outcomes)?

Methodological Answer: Adopt a factorial design approach to systematically test variables:

- Variables: Solvent polarity (e.g., DMSO vs. toluene), temperature, and catalyst loading.

- Response Metrics: Reaction yield, byproduct formation, and kinetic profiling.

- Statistical Analysis: Use ANOVA to identify significant factors and interactions. For example, polar aprotic solvents may stabilize intermediates via dipole interactions, while nonpolar solvents favor slower, more selective pathways . Replicate experiments under controlled humidity to account for moisture sensitivity .

Q. What computational strategies can predict the compound’s reactivity in novel catalytic systems?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and machine learning (ML) workflows:

- Reaction Path Search: Use software like Gaussian or ORCA to model transition states and activation energies for nucleophilic/electrophilic attacks.